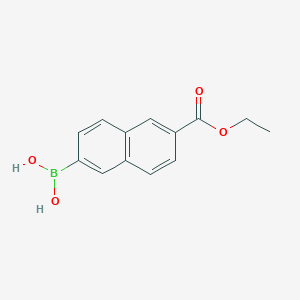![molecular formula C7H13NO B13924245 1-Oxa-6-azaspiro[4.4]nonane](/img/structure/B13924245.png)
1-Oxa-6-azaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Oxa-6-azaspiro[4.4]nonane is a heterocyclic compound characterized by a spirocyclic structure containing both oxygen and nitrogen atoms. This unique configuration imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-oxa-6-azaspiro[4.4]nonane typically involves radical chemistry. One common method includes the stannyl radical-promoted reaction of a uracil derivative possessing a 2,2-dibromovinyl group tethered at the C6 position . The reaction proceeds under irradiation with visible or UV light through a 1,5-photoinduced hydrogen atom transfer (1,5-PHAT) followed by cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of radical chemistry and cyclization reactions are likely employed on a larger scale. Optimization of reaction conditions, such as temperature, light source, and solvent, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Oxa-6-azaspiro[4.4]nonane undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
1-Oxa-6-azaspiro[4.4]nonane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as a catalyst in various reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-oxa-6-azaspiro[4.4]nonane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to engage in unique binding interactions with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparación Con Compuestos Similares
- 1-Oxa-7-azaspiro[4.4]nonane
- 8-Oxa-2-azaspiro[4.5]decane
- 2-Oxa-7-azaspiro[4.4]nonane
Comparison: 1-Oxa-6-azaspiro[4.4]nonane is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms. This configuration imparts distinct reactivity and binding properties compared to similar compounds.
Propiedades
Fórmula molecular |
C7H13NO |
|---|---|
Peso molecular |
127.18 g/mol |
Nombre IUPAC |
1-oxa-6-azaspiro[4.4]nonane |
InChI |
InChI=1S/C7H13NO/c1-3-7(8-5-1)4-2-6-9-7/h8H,1-6H2 |
Clave InChI |
DAQJDAJGMJYMLL-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCCO2)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


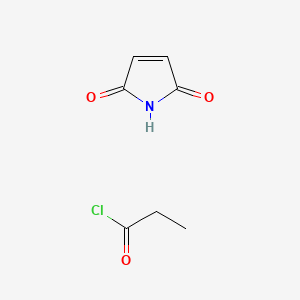

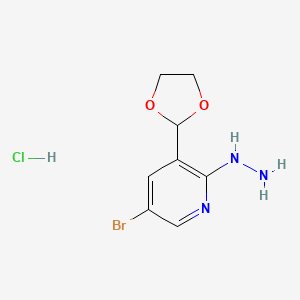
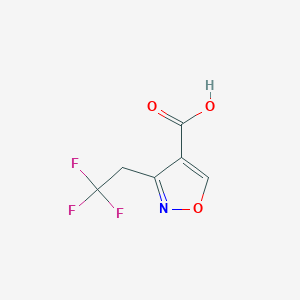

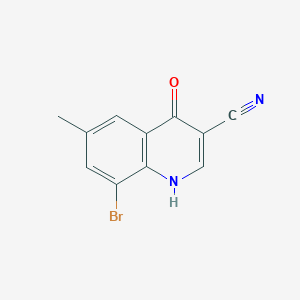
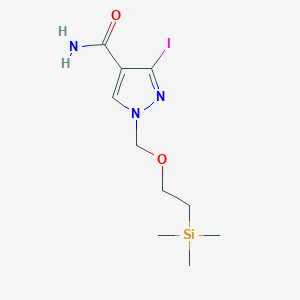
![2-[(2-Ethoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13924203.png)
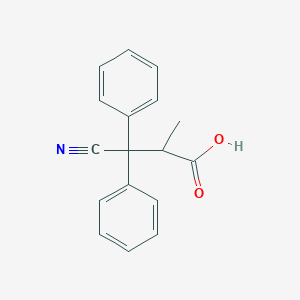

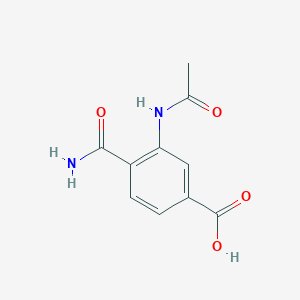

![5-Tert-butoxycarbonyl-6-methyl-1,4,6,7-tetrahydropyrazolo [4,3-c]pyridine-3-carboxylic acid](/img/structure/B13924254.png)
